Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine from 3,6-Dichloropyridazine: A Technical Guide
Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine from 3,6-Dichloropyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6-azidotetrazolo[1,5-b]pyridazine, a nitrogen-rich heterocyclic compound, from the starting material 3,6-dichloropyridazine. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents critical safety considerations associated with the synthesis and handling of this energetic material.
Introduction
6-Azidotetrazolo[1,5-b]pyridazine is a molecule of significant interest due to its high nitrogen content, which makes it a candidate for applications in energetic materials.[1] The synthesis involves the reaction of commercially available 3,6-dichloropyridazine with sodium azide. The product exists in a tautomeric equilibrium between the azide and the fused tetrazole form, with the tetrazolo[1,5-b]pyridazine structure being a significant contributor.[2] This guide details the synthetic procedures and characterization of this compound, with a strong emphasis on the necessary safety precautions due to its hazardous nature.
Synthetic Pathway and Mechanism
The synthesis of 6-azidotetrazolo[1,5-b]pyridazine from 3,6-dichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization to form the tetrazole ring, establishing an azide-tetrazole equilibrium.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the azide ion on one of the carbon atoms bearing a chlorine atom in the 3,6-dichloropyridazine ring. This is followed by the elimination of a chloride ion. A second substitution reaction at the other chlorinated position subsequently occurs. The resulting diazidopyridazine can then undergo an intramolecular cyclization to form the thermodynamically favorable fused tetrazolo ring system.
Caption: Reaction mechanism for the synthesis of 6-azidotetrazolo[1,5-b]pyridazine.
Experimental Protocols
Two primary methods for the synthesis of 6-azidotetrazolo[1,5-b]pyridazine have been reported in the literature. Both methods require stringent safety precautions.
! WARNING ! 6-Azidotetrazolo[1,5-b]pyridazine is a highly energetic and potentially explosive compound. All manipulations must be carried out behind a blast shield in a well-ventilated fume hood. The crude product has been reported to detonate spontaneously.[1][3]
Method 1: Synthesis in Dimethyl Sulfoxide (DMSO)
This method utilizes DMSO as a polar aprotic solvent to facilitate the nucleophilic substitution.
Experimental Workflow:
Caption: Workflow for the synthesis of 6-azidotetrazolo[1,5-b]pyridazine in DMSO.
Detailed Protocol: Behind a blast shield, a mixture of 3,6-dichloropyridazine (200 mg, 1.34 mmol, 1.0 equiv) and sodium azide (436 mg, 6.71 mmol, 5.0 equiv) in DMSO (3 mL) is heated at 60 °C for 6 hours.[1][3] The reaction mixture is then cooled to room temperature and diluted with a large volume of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product.[1][3]
Method 2: Synthesis in Ethanol/Water
This is an older method that uses a mixture of ethanol and water as the solvent system in a sealed tube.
Detailed Protocol: In a sealed tube, 3,6-dichloropyridazine (4.0 g), sodium azide (4.0 g), ethanol (22 mL), and water (12 mL) are heated at 90 °C on a water bath for 8 hours.[1] After cooling, the precipitate is collected. This method has yielded 2.55 g of the product.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for the synthesis and characterization of 6-azidotetrazolo[1,5-b]pyridazine.
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | CAS Number |
| 3,6-Dichloropyridazine | 148.98 | 141-30-0 |
| Sodium Azide | 65.01 | 26628-22-8 |
| 6-Azidotetrazolo[1,5-b]pyridazine | 162.11 | 14393-79-4 |
Table 2: Reaction Conditions and Yields
| Method | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| Method 1 | DMSO | 60 | 6 | Crude mass of 318 mg from 200 mg starting material (approx. 5:4 ratio of product to starting material by 1H NMR)[1][3] |
| Method 2 | Ethanol/Water | 90 | 8 | 2.55 g of precipitate from 4.0 g of starting material[1] |
Table 3: Physical and Spectroscopic Data
| Property | Value |
| Melting Point | 128-129 °C (with decomposition, violently explosive)[1] |
| Mass Spectrum (MS) | Molecular Ion (M+): m/z 162[1] |
| 1H NMR (Crude Product) | Signals corresponding to the product and unreacted 3,6-dichloropyridazine observed.[1][3] |
Purification
Purification of 6-azidotetrazolo[1,5-b]pyridazine is challenging due to its instability.
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Extractive Work-up: As described in Method 1, an extractive work-up with ethyl acetate can be used to isolate the crude product.[1][3]
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Recrystallization: For analogous compounds, recrystallization from ethanol or aqueous methanol has been suggested.[4] Given the explosive nature of the product upon drying and potential for detonation upon crystallization, extreme caution is advised.[1][3]
Azide-Tetrazole Equilibrium
The product exists as a tautomeric mixture of 3,6-diazidopyridazine and 6-azidotetrazolo[1,5-b]pyridazine. The equilibrium between the open-chain azide and the fused tetrazole ring is a common phenomenon in azido-substituted N-heterocycles.[5] The tetrazole form is often thermodynamically more stable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Azidotetrazolo[1,5-b]pyridazin-8-amine (1593-25-5) for sale [vulcanchem.com]
- 5. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
